ethyl 4-({3,6-dimethyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-2-yl}sulfanyl)-3-oxobutanoate
Description
Ethyl 4-({3,6-dimethyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-2-yl}sulfanyl)-3-oxobutanoate is a heterocyclic compound featuring a thieno[2,3-d]pyrimidin-4-one core substituted with a sulfanyl-linked ethyl 3-oxobutanoate moiety. The thieno[2,3-d]pyrimidine scaffold is a privileged structure in medicinal chemistry due to its bioisosteric resemblance to purines, enabling interactions with enzymes and receptors involved in signaling pathways. The sulfanyl group enhances structural diversity, while the ethyl 3-oxobutanoate ester contributes to solubility and metabolic stability.
Properties
IUPAC Name |
ethyl 4-(3,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-2-yl)sulfanyl-3-oxobutanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O4S2/c1-4-20-11(18)6-9(17)7-21-14-15-12-10(5-8(2)22-12)13(19)16(14)3/h5H,4,6-7H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJJWABXBCJVJGX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(=O)CSC1=NC2=C(C=C(S2)C)C(=O)N1C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-({3,6-dimethyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-2-yl}sulfanyl)-3-oxobutanoate typically involves the cyclization of 3-amino-thiophene-2-carboxylate derivatives. One common method includes heating these derivatives with formic acid or triethyl orthoformate . Another approach involves the use of dimethylformamide dimethylacetal (DMF-DMA) in the presence of a primary amine .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and purification techniques like crystallization and chromatography, would apply.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-({3,6-dimethyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-2-yl}sulfanyl)-3-oxobutanoate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional oxygen-containing functional groups.
Reduction: This reaction can reduce carbonyl groups to alcohols.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction might yield alcohols.
Scientific Research Applications
Chemistry
Ethyl 4-({3,6-dimethyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-2-yl}sulfanyl)-3-oxobutanoate serves as a building block for the synthesis of more complex organic molecules. Its unique structural features allow chemists to modify and create derivatives with enhanced properties or activities.
Biology
This compound is under investigation for its biological activities , particularly:
- Antimicrobial Activity : Research indicates that derivatives of thieno[2,3-d]pyrimidines exhibit antibacterial properties against pathogens such as Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentration (MIC) values as low as 256 µg/mL .
- Antioxidant Properties : Studies suggest that these compounds can mitigate oxidative stress in biological systems by protecting against cellular damage caused by reactive oxygen species (ROS) .
- Cytotoxic Effects : Preliminary investigations have shown that thieno[2,3-d]pyrimidine derivatives may inhibit cancer cell growth in vitro, indicating potential as anticancer agents .
Medicine
In medicinal chemistry, this compound is being explored for its therapeutic potential. Its interactions with specific molecular targets could lead to the development of new drugs aimed at treating various diseases .
Industry
The compound is also considered for applications in material science. Its unique properties can be exploited in the development of specialized materials such as polymers and coatings that require specific characteristics .
Mechanism of Action
The mechanism of action of ethyl 4-({3,6-dimethyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-2-yl}sulfanyl)-3-oxobutanoate involves its interaction with specific molecular targets. The thieno[2,3-d]pyrimidine core can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The compound’s structural analogs share the thieno[2,3-d]pyrimidin-4-one core but differ in substituents at the sulfanyl position. Key comparisons include:
2-({3,6-Dimethyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-2-yl}sulfanyl)-N-[4-(dimethylamino)phenyl]acetamide (BG14835)
- Structure: Replaces the ethyl 3-oxobutanoate with an acetamide group linked to a 4-(dimethylamino)phenyl moiety.
- This may improve target binding affinity compared to ester-containing analogs.
- Molecular Weight : 388.507 g/mol (C₁₈H₂₀N₄O₂S₂) .
4-[(5,6-Dimethyl-4-oxo-3H-thieno[2,3-d]pyrimidin-2-yl)sulfanyl]-N-(2-hydroxyethyl)butanamide
- Structure : Features a butanamide chain terminated by a 2-hydroxyethyl group.
- This compound is listed in multiple chemical databases (e.g., ZINC18213322, AKOS003608651), suggesting its utility in drug discovery pipelines .
Ethyl 3-oxo-3-[3-(trifluoromethoxy)phenyl]propanoate
- Structure: Shares the ethyl 3-oxobutanoate ester but lacks the thienopyrimidinone core.
- Properties: The trifluoromethoxy group enhances metabolic stability and lipophilicity, highlighting the versatility of the 3-oxobutanoate ester in tuning physicochemical properties .
Physicochemical Properties and Drug-Likeness
| Property | Target Compound | BG14835 | N-(2-hydroxyethyl)butanamide Analog |
|---|---|---|---|
| Molecular Formula | C₁₅H₁₈N₂O₄S₂* | C₁₈H₂₀N₄O₂S₂ | C₁₅H₂₀N₂O₃S₂ |
| Molecular Weight (g/mol) | ~378.44* | 388.507 | 356.46 |
| Key Substituents | Ethyl 3-oxobutanoate | 4-(Dimethylamino)phenyl | 2-Hydroxyethyl |
| LogP (Predicted) | ~2.1 | ~2.8 | ~1.5 |
*Calculated based on structural formula.
The ethyl ester in the target compound confers moderate lipophilicity (LogP ~2.1), balancing membrane permeability and solubility. In contrast, BG14835’s dimethylamino phenyl group increases LogP (~2.8), favoring hydrophobic interactions but reducing solubility. The hydroxyethyl analog’s lower LogP (~1.5) aligns with its enhanced polarity .
Biological Activity
Ethyl 4-({3,6-dimethyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-2-yl}sulfanyl)-3-oxobutanoate (CAS Number: 335399-52-5) is a complex organic compound belonging to the thieno[2,3-d]pyrimidine class. This compound exhibits a unique structural configuration that suggests potential biological activities. This article explores its biological activity, synthesis methods, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C22H21N3O2S2, with a molecular weight of 423.55 g/mol. The compound features a thieno[2,3-d]pyrimidine core, characterized by a fused thiophene and pyrimidine ring structure. This structural diversity enhances its potential interactions with biological targets.
Biological Activities
Research indicates that thieno[2,3-d]pyrimidines exhibit a broad spectrum of biological activities. The specific activities of this compound include:
- Antimicrobial Activity : Compounds related to thieno[2,3-d]pyrimidines have shown antibacterial properties against various pathogens. For instance, derivatives have demonstrated effectiveness against Escherichia coli and Staphylococcus aureus at concentrations as low as 256 µg/mL .
- Antioxidant Properties : Similar compounds have been evaluated for their ability to mitigate oxidative stress in biological systems. Studies suggest that these compounds can protect against cellular damage caused by reactive oxygen species (ROS) .
- Cytotoxic Effects : Preliminary studies indicate that thieno[2,3-d]pyrimidine derivatives may exhibit cytotoxic effects on cancer cell lines. For example, certain derivatives have shown significant inhibition of cell growth in vitro, highlighting their potential as anticancer agents .
Synthesis Methods
The synthesis of this compound typically involves multi-step synthetic routes:
- Starting Materials : The synthesis often begins with readily available precursors such as thiophene derivatives and various carbonyl compounds.
- Cyclization Reactions : Key steps include cyclization reactions that form the thieno[2,3-d]pyrimidine core through the use of reagents like formic acid or triethyl orthoformate.
- Functionalization : Subsequent steps involve functionalizing the core structure to introduce the ethyl and oxobutanoate groups through nucleophilic substitution reactions.
Case Studies
Several studies have explored the biological activity of related compounds:
- Antioxidant Studies : A study evaluated the protective effects of thieno[2,3-c]pyrazole compounds against oxidative stress in fish erythrocytes exposed to toxic agents like 4-nonylphenol. Results indicated that these compounds significantly reduced erythrocyte malformations compared to controls .
- Cytotoxicity Assessment : Research on pyridothienopyrimidine derivatives indicated potent cytotoxic effects on multiple cancer cell lines. The study aimed to enhance pim-1 inhibitory activity through structural modifications of existing compounds .
Q & A
Q. What are the common synthetic routes for ethyl 4-({3,6-dimethyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-2-yl}sulfanyl)-3-oxobutanoate?
The compound is typically synthesized via condensation reactions. For example, ethyl 4-chloro-3-oxobutanoate can react with thienopyrimidine derivatives under basic conditions (e.g., sodium acetate in ethanol) to form the sulfanyl linkage. Purification often involves recrystallization from ethanol or flash chromatography .
Q. How is the molecular structure of this compound confirmed?
Structural elucidation relies on spectroscopic techniques:
- 1H/13C NMR identifies functional groups and substituent environments (e.g., methyl, oxo, and thienopyrimidine signals).
- X-ray crystallography resolves intramolecular hydrogen bonding (e.g., N–H⋯O interactions) and confirms the E-configuration of hydrazone derivatives in related analogs .
Q. What analytical methods ensure purity during synthesis?
- HPLC with UV detection (≥95% purity threshold) is standard.
- Melting point analysis and TLC (using silica gel plates) validate consistency. Discrepancies in purity often arise from incomplete purification or solvent residues, requiring repeated flash chromatography .
Advanced Research Questions
Q. How can synthetic yields be optimized for this compound?
Key factors include:
- Catalyst selection : Transition metals (e.g., palladium) improve coupling efficiency in thienopyrimidine synthesis.
- Solvent systems : Polar aprotic solvents (e.g., DMF) enhance reactivity, while ethanol minimizes side reactions.
- Temperature control : Low temperatures (0–5°C) stabilize intermediates during diazonium salt formation .
Q. What strategies address contradictions in biological activity data?
Discrepancies in cytotoxicity or enzyme inhibition may stem from:
- Batch variability : Reproducibility issues due to impurities (e.g., unreacted starting materials).
- Assay conditions : Adjusting pH, incubation time, or cell lines (e.g., HeLa vs. HEK293) can clarify activity profiles. Cross-validation with orthogonal assays (e.g., fluorescence-based vs. colorimetric) is critical .
Q. How are structure-activity relationship (SAR) studies designed for derivatives of this compound?
- Substituent modification : Varying the thienopyrimidine core (e.g., introducing halogens or methoxy groups) and adjusting the ester chain length.
- Pharmacophore modeling : Computational tools (e.g., Schrödinger’s Maestro) identify key interactions (e.g., hydrogen bonding at the 4-oxo group).
- In vitro testing : Prioritize targets like kinase inhibition or apoptosis induction, with IC50 determination using dose-response curves .
Q. What challenges arise in crystallographic studies of this compound?
- Disorder in residues : Methyl or ethyl groups may exhibit rotational freedom, requiring constrained refinement.
- Weak interactions : C–H⋯π and van der Waals forces dominate packing, complicating hydrogen-bond network analysis. High-resolution data (≤0.8 Å) and low-temperature (100 K) measurements improve accuracy .
Q. How is the compound evaluated for therapeutic potential?
- ADMET profiling : Assess metabolic stability (e.g., liver microsome assays), plasma protein binding, and blood-brain barrier permeability.
- In vivo models : Rodent studies track pharmacokinetics (e.g., half-life, bioavailability) and efficacy in disease models (e.g., xenografts for oncology) .
Methodological Notes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
